BMS-903452
Overview
Description
BMS-903452 is a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119). This compound has been primarily investigated for its potential in treating type 2 diabetes mellitus by stimulating glucose-dependent insulin release and promoting the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract .
Preparation Methods
The synthesis of BMS-903452 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. This involves the use of reagents such as chloropyrimidine, piperidine, and various protecting groups to ensure selective reactions . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
BMS-903452 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace leaving groups on the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of ester or amide bonds
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a model compound for studying G-protein-coupled receptor agonists and their interactions.
Biology: Investigating the role of GPR119 in glucose metabolism and insulin secretion.
Medicine: Developing new treatments for type 2 diabetes mellitus by targeting GPR119 to enhance insulin release and incretin hormone secretion.
Industry: Potential use in the development of new pharmaceuticals targeting metabolic diseases .
Mechanism of Action
BMS-903452 exerts its effects by selectively activating GPR119, which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. Activation of GPR119 leads to the stimulation of glucose-dependent insulin release from the pancreas and the promotion of incretin hormone secretion, particularly GLP-1, from the gastrointestinal tract. This dual mechanism helps in maintaining proper plasma glucose levels and improving glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
BMS-903452 is unique in its high selectivity and potency as a GPR119 agonist. Similar compounds include:
2-Oleoylglycerol: Another GPR119 agonist with neuroprotective effects and the ability to induce GLP-1 secretion.
Dihydromunduletone: An adhesion G protein-coupled receptor antagonist with similar tethered agonists.
GPR120 Agonist 3: A selective agonist of GPR120, another receptor involved in metabolic regulation.
Compared to these compounds, this compound has shown superior efficacy in stimulating insulin release and incretin hormone secretion, making it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
CAS No. |
1339944-47-6 |
---|---|
Molecular Formula |
C21H19Cl2FN4O4S |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-(2-fluoro-4-methylsulfonylphenyl)pyridin-2-one |
InChI |
InChI=1S/C21H19Cl2FN4O4S/c1-33(30,31)15-2-3-18(17(24)8-15)28-12-16(23)19(9-20(28)29)32-14-4-6-27(7-5-14)21-25-10-13(22)11-26-21/h2-3,8-12,14H,4-7H2,1H3 |
InChI Key |
OGIAVRWXUPYGGC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-903452; BMS 903452; BMS903452. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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